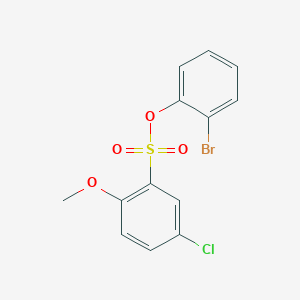
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid, followed by sulfonation and methoxylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxy group can also influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound shares similar functional groups and is used as an intermediate in the synthesis of therapeutic agents.
2-Bromo-5-chlorobenzenesulfonic acid: Another related compound with similar reactivity and applications in organic synthesis.
Uniqueness
(2-Bromophenyl) 5-chloro-2-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of complex molecules, particularly in the pharmaceutical and chemical industries.
Propriétés
IUPAC Name |
(2-bromophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO4S/c1-18-12-7-6-9(15)8-13(12)20(16,17)19-11-5-3-2-4-10(11)14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXAFJTPOSUBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)
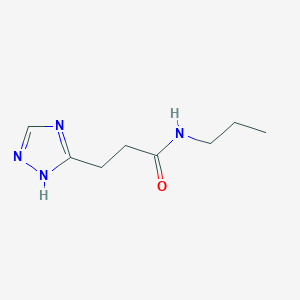
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)
![2-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2383579.png)
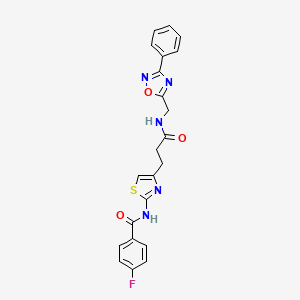
![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)
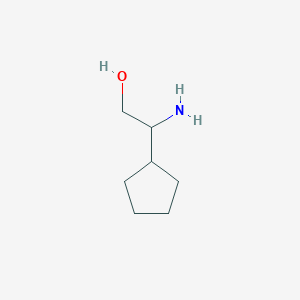
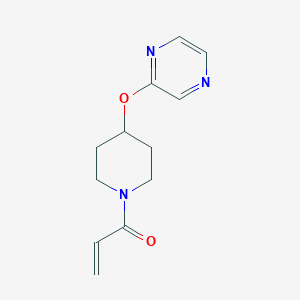
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)
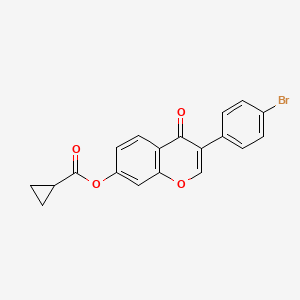
![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)

